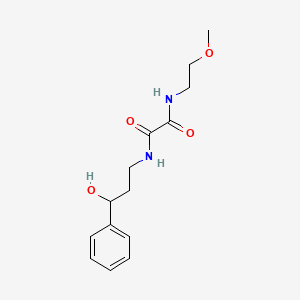

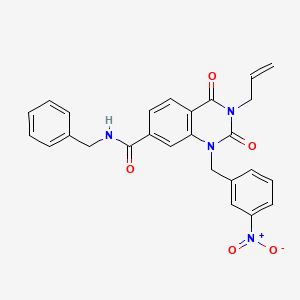

![molecular formula C13H23NO3 B2726961 Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1781376-36-0](/img/structure/B2726961.png)

Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is a chemical compound with the molecular formula C11H20N2O2 . It is typically stored at room temperature and appears as an oil .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves stirring the product of a previous reaction in ethanol with Pd/C under 1 atmosphere of H2 for 18 hours . Another method involves reacting the product of a previous reaction in a mixture of methanol and water with potassium carbonate at ambient temperature for 16 hours .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1CC@HC2 . The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-9(7-13)12-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ . Physical And Chemical Properties Analysis

This compound is an oil at room temperature . Its molecular weight is 212.29 . The compound’s other physical and chemical properties, such as its density, melting point, and boiling point, are not available in the retrieved data.Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis of Cyclic Amino Acid Esters : The compound has been synthesized as a cyclic amino acid ester, showcasing the utility of intramolecular lactonization reactions. This synthesis approach was characterized using NMR spectroscopy and mass spectrometry, with the structural confirmation provided by X-ray diffraction analysis (Moriguchi et al., 2014).

- Chiral Compound Synthesis : Another study focused on the synthesis of a chiral version of this compound without the use of chiral catalysts or enzymes, further characterized by NMR and mass spectrometry, and confirmed by X-ray diffraction (Moriguchi et al., 2014).

Enantioselective Synthesis and Application in Drug Discovery

- Enantioselective Synthesis : A notable application includes its role as an essential intermediate in the synthesis of potent CCR2 antagonists, utilizing iodolactamization as a key step for achieving high functionalization (Campbell et al., 2009).

- Tropane Alkaloid Synthesis : Its utilization in the synthesis of tropane alkaloids, such as (+)-pseudococaine, through ring-closing iodoamination demonstrates its potential in the development of bioactive molecules (Brock et al., 2012).

Novel Reactions and Mechanistic Insights

- Discovery of New Reaction Pathways : The compound has been part of studies that uncovered new reaction pathways, such as the non-synchronous reaction between certain carboxylates and enamines, leading to azabicyclo[3.2.1]octane derivatives (MacorJohn et al., 1998).

- Scalable Synthesis Routes : Research has also been conducted on developing scalable synthesis routes for enantiomerically pure versions of this compound, showcasing improvements in yield and efficiency over previous methods (Maton et al., 2010).

Safety and Hazards

Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate is classified as a warning hazard under the GHS07 pictogram . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and formation of dust and aerosols . In case of inadequate ventilation, respiratory protection must be worn .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[32It is known that the compound has a bicyclic structure, which is common in many biologically active compounds . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[32Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[32Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of this compound .

properties

IUPAC Name |

tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-10-4-5-13(6-10,8-14)9-15/h10,15H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIGNWRGVPUFAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(C2)(C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

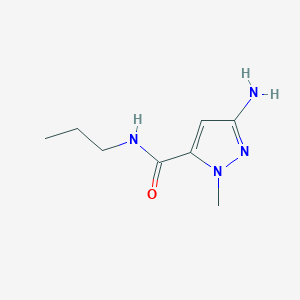

![N-(2-Cyanobutan-2-yl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]acetamide](/img/structure/B2726878.png)

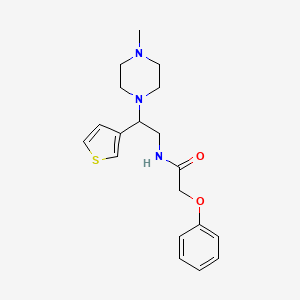

![4-[1-(4-Cyclopropyl-1,3-oxazole-5-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2726880.png)

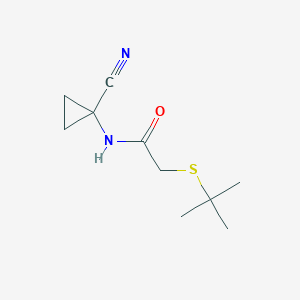

![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B2726885.png)

![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2726891.png)

![(E)-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2726899.png)

![methyl 4,5-dimethyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2726900.png)

![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-fluorobenzene](/img/structure/B2726901.png)